Cas no 153476-69-8 (2-(chloromethyl)-3,5-dimethylpyridine)

2-(Chloromethyl)-3,5-dimethylpyridine is a versatile pyridine derivative characterized by its reactive chloromethyl functional group and dimethyl substitution pattern. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The chloromethyl group enables facile nucleophilic substitution reactions, while the dimethyl substitution enhances steric and electronic properties for targeted modifications. Its stability under standard conditions and compatibility with a range of reaction conditions make it a practical choice for multi-step synthetic routes. The compound is typically handled under controlled conditions due to its reactivity, ensuring optimal performance in applications requiring precise functionalization.
2-(chloromethyl)-3,5-dimethylpyridine structure
153476-69-8 structure
Product Name:2-(chloromethyl)-3,5-dimethylpyridine
CAS No:153476-69-8
MF:C8H10ClN
MW:155.624701023102
MDL:MFCD08272122
CID:830056
PubChem ID:15594399
Update Time:2025-05-25

2-(chloromethyl)-3,5-dimethylpyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(chloromethyl)-3,5-dimethylpyridine
    • 3,5-DIMETHYL-2-CHLOROMETHYLPYRIDINE
    • AB44395
    • ACMC-1C2U1
    • AG-E-01129
    • AGN-PC-00PTHE
    • CTK4C7863
    • RP21980
    • SureCN286660
    • Omeprazole Impurity 13
    • MDL: MFCD08272122
    • Inchi: 1S/C8H10ClN/c1-6-3-7(2)8(4-9)10-5-6/h3,5H,4H2,1-2H3
    • InChI Key: KNBUWUONENIUDS-UHFFFAOYSA-N
    • SMILES: ClCC1C(C)=CC(C)=CN=1

Computed Properties

  • Exact Mass: 155.0503
  • Monoisotopic Mass: 155.0501770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Melting Point: NA
  • Boiling Point: NA
  • PSA: 12.89

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2-(chloromethyl)-3,5-dimethylpyridine Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:153476-69-8)3,5-DIMETHYL-2-CHLOROMETHYLPYRIDINE
Order Number:sfd21315
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:39
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 2-(chloromethyl)-3,5-dimethylpyridine

2-(Chloromethyl)-3,5-Dimethylpyridine: A Comprehensive Overview

2-(Chloromethyl)-3,5-Dimethylpyridine, also known by its CAS number 153476-69-8, is a heterocyclic organic compound with significant applications in various fields of chemistry. This compound belongs to the pyridine family, a group of aromatic six-membered rings containing one nitrogen atom. The presence of chlorine and methyl groups at specific positions on the pyridine ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and a key component in material science.

The molecular structure of 2-(Chloromethyl)-3,5-Dimethylpyridine consists of a pyridine ring with substituents at the 2, 3, and 5 positions. The 2-position bears a chloromethyl group (-CH2Cl), while the 3 and 5 positions are substituted with methyl groups (-CH3). This substitution pattern not only enhances the compound's stability but also facilitates its reactivity in various chemical reactions. Recent studies have highlighted the role of this compound in synthesizing advanced materials, such as conductive polymers and coordination complexes.

In terms of physical properties, 2-(Chloromethyl)-3,5-Dimethylpyridine is typically a crystalline solid with a melting point around 70°C. Its solubility in common organic solvents like dichloromethane and THF makes it suitable for use in solution-based reactions. The compound exhibits moderate volatility, which is advantageous for processes requiring controlled evaporation or distillation.

The synthesis of 2-(Chloromethyl)-3,5-Dimethylpyridine involves multi-step reactions that often start with pyridine derivatives. One common approach is the alkylation of 3,5-dimethylpyridine using chloromethylation agents such as methylene chloride or chloroform under basic conditions. This method ensures high yields and purity, which are critical for its applications in research and industry.

2-(Chloromethyl)-3,5-Dimethylpyridine has found extensive use as an intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block for constructing complex molecules. For instance, recent research has demonstrated its utility in synthesizing bioactive compounds with potential pharmaceutical applications. The compound's reactivity is further enhanced by its ability to participate in both electrophilic and nucleophilic aromatic substitution reactions under appropriate conditions.

In material science, 2-(Chloromethyl)-3,5-Dimethylpyridine serves as a precursor for the preparation of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. These materials are highly sought after due to their exceptional porosity and catalytic properties. For example, studies have shown that this compound can be used to synthesize MOFs with high surface areas, making them ideal candidates for gas storage and separation applications.

The application of 2-(Chloromethyl)-3,5-Dimethylpyridine extends into the field of catalysis as well. Its ability to act as a ligand in transition metal complexes has been explored in recent years. These complexes exhibit catalytic activity in various organic transformations, including alkene hydrogenation and cross-coupling reactions. The methyl groups on the pyridine ring contribute to the stability of these complexes while the chloromethyl group provides additional coordination sites for metal atoms.

In addition to its chemical applications, 2-(Chloromethyl)-3,5-Dimethylpyridine has been studied for its potential environmental applications. Research indicates that this compound can be used as an adsorbent for heavy metal ions in contaminated water. Its high adsorption capacity is attributed to the presence of functional groups that can form strong bonds with metal ions through coordination or chelation mechanisms.

The safety profile of 2-(Chloromethyl)-3,5-Dimethylpyridine is an important consideration for its handling and storage. While it is not classified as a hazardous substance under normal conditions, precautions should be taken to avoid prolonged exposure or inhalation of dust or vapors. Proper ventilation and personal protective equipment are recommended when working with this compound.

In conclusion, 2-(Chloromethyl)-3,5-Dimethylpyridine, CAS number 153476-69-8, is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis, material science, catalysis, and environmental chemistry. As research continues to uncover new potential uses for this compound, its role in advancing scientific knowledge and technological innovation will undoubtedly grow.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:153476-69-8)3,5-DIMETHYL-2-CHLOROMETHYLPYRIDINE
sfd21315
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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